molecular formula C22H20N2O4 B2842177 methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 866149-52-2

methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2842177
CAS No.: 866149-52-2
M. Wt: 376.412
InChI Key: AQGUDLGMQRRYBQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with an isoquinoline carboxylate group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group at the 5-position and the ethyl group at the 3-position.

The isoquinoline carboxylate moiety can be synthesized through a Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring . The final step involves coupling the indole and isoquinoline moieties through esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl group can produce an alcohol.

Mechanism of Action

The mechanism of action of methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The isoquinoline carboxylate group can also interact with enzymes involved in metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is unique due to its combination of an indole moiety with an isoquinoline carboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-15-7-8-20-18(11-15)14(12-23-20)9-10-24-13-19(22(26)28-2)16-5-3-4-6-17(16)21(24)25/h3-8,11-13,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGUDLGMQRRYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C=C(C4=CC=CC=C4C3=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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